molecular formula C12H12N4O2S B6519899 3-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide CAS No. 933006-06-5

3-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide

Cat. No. B6519899
CAS RN: 933006-06-5
M. Wt: 276.32 g/mol
InChI Key: XWVJCRWDXJQUPW-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines are a class of heterocyclic compounds that have been studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .


Molecular Structure Analysis

The structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves a five-membered triazole ring fused with a six-membered thiadiazine ring . The exact molecular structure of “3-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. Some related compounds are known to be solid at room temperature .

Scientific Research Applications

3-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide has a wide range of applications in scientific research. One of the most important applications is its potential to be used as a drug for several diseases, such as cancer, diabetes, and Parkinson’s disease. This compound has also been studied for its potential to be used as an anti-inflammatory agent and as an antioxidant. In addition, this compound has been studied for its potential to inhibit the growth of bacteria and fungi, and to reduce the risk of cardiovascular disease.

Mechanism of Action

Target of Action

The compound “3-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . They have been reported to interact with a variety of enzymes and receptors, making specific interactions with different target receptors . For instance, some derivatives have been found to inhibit Mtb shikimate dehydrogenase, an essential protein for the biosynthesis of the chorismate end product .

Mode of Action

The mode of action of this compound is likely related to its ability to form hydrogen bonds with its targets, leading to the disruption of normal biochemical processes . For instance, some derivatives have been found to inhibit the activity of Mtb shikimate dehydrogenase, thereby disrupting the biosynthesis of chorismate .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of Mtb shikimate dehydrogenase disrupts the biosynthesis of chorismate, a precursor for the synthesis of aromatic amino acids and other aromatic compounds . This can have downstream effects on various cellular processes, including protein synthesis.

Result of Action

The result of the compound’s action can vary depending on its specific targets and the biochemical pathways it affects. For instance, inhibition of Mtb shikimate dehydrogenase can potentially lead to the development of novel antitubercular agents . Other derivatives have shown promising anticancer activity against human colon cancer cell lines .

Advantages and Limitations for Lab Experiments

3-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide has a range of advantages and limitations for lab experiments. One of the main advantages of this compound is its ability to inhibit the activity of AChE, which can lead to a range of physiological effects. In addition, this compound is relatively easy to synthesize, and is relatively stable in solution. However, this compound can be toxic in high doses, and can have unwanted side effects.

Future Directions

There are a number of potential future directions for research involving 3-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide. One potential direction is to further investigate its potential to be used as a drug for several diseases, such as cancer, diabetes, and Parkinson’s disease. Another potential direction is to investigate the potential of this compound to inhibit the growth of bacteria and fungi. In addition, further research could be conducted to investigate the potential of this compound to be used as an anti-inflammatory agent and as an antioxidant. Finally, further research could be conducted to investigate the potential of this compound to reduce the risk of cardiovascular disease.

Synthesis Methods

3-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide is synthesized using a two-step process. The first step involves the reaction of 3-methoxy-N-benzylbenzamide with 2-chloro-1,3-thiazole in the presence of anhydrous sodium acetate and acetic acid. This reaction yields this compound. The second step involves the reaction of the resulting compound with hydrochloric acid, which yields the pure this compound.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Some related compounds are known to have certain hazard statements associated with them, such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S/c1-18-9-4-2-3-8(7-9)10(17)13-11-14-15-12-16(11)5-6-19-12/h2-4,7H,5-6H2,1H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVJCRWDXJQUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C3N2CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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